molecular formula C20H24F2N4O2S B2974954 N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 898460-07-6

N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2974954
CAS No.: 898460-07-6
M. Wt: 422.49
InChI Key: GHVVDZKUXQFFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a cyclopenta[d]pyrimidinone core fused with a five-membered cyclopentane ring, substituted at the 1-position with a 3-(dimethylamino)propyl group. A sulfanyl (-S-) bridge at the 4-position connects the core to an acetamide moiety, which is further linked to a 2,4-difluorophenyl aromatic ring. The dimethylamino group enhances solubility and modulates electronic properties, while the fluorinated phenyl group contributes to target binding via halogen interactions .

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F2N4O2S/c1-25(2)9-4-10-26-17-6-3-5-14(17)19(24-20(26)28)29-12-18(27)23-16-8-7-13(21)11-15(16)22/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVVDZKUXQFFSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic synthesis techniques. The process may start with the preparation of the cyclopenta[d]pyrimidine core, followed by the introduction of the dimethylamino propyl group, and finally the attachment of the 2,4-difluorophenyl and sulfanylacetamide groups. Each step requires specific reagents, catalysts, and reaction conditions such as temperature, pressure, and pH.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and other interactions can be useful in drug design and development.

Medicine

In medicine, N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide may be investigated for its potential therapeutic effects. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to participate in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following comparison highlights key structural and functional differences between the target compound and related molecules (Table 1).

Table 1: Structural Comparison of Analogous Cyclopenta[d]pyrimidinone and Pyrimidine Derivatives

Compound ID Core Structure Amino Substituent Aromatic Substituent(s) Functional Groups
Target Compound Cyclopenta[d]pyrimidinone 3-(Dimethylamino)propyl 2,4-Difluorophenyl Sulfanyl, Acetamide
Compound Cyclopenta[d]pyrimidinone 3-(Diethylamino)propyl 3,4-Difluorophenyl Sulfanyl, Acetamide
Compound Cyclopenta[4,5]thieno[2,3-d]pyrimidine None 4-Chlorophenyl, 2-Isopropylphenyl Sulfanyl, Acetamide
Compound 1,6-Dihydropyrimidin-2-yl None 2,3-Dichlorophenyl Sulfanyl, Acetamide
Compound Pyrimidin-2-yl None 2,4-Dimethoxyphenyl, 4-Fluorophenyl Amino, Acetamide

Key Observations

Amino Substituent Variations: The target compound’s 3-(dimethylamino)propyl group (pKa ~8.5) is less lipophilic than the 3-(diethylamino)propyl group in ’s analog (predicted logP increase of ~0.5) . This difference may enhance the target compound’s aqueous solubility and metabolic stability.

Aromatic Substituent Effects: Fluorine Position: The target’s 2,4-difluorophenyl group offers meta- and para-fluorine placement, enabling steric and electronic interactions distinct from the 3,4-difluorophenyl isomer in . The latter may exhibit stronger dipole interactions due to adjacent fluorine atoms . Chlorine vs. Fluorine: ’s 4-chlorophenyl group provides greater electron-withdrawing effects (Hammett σₚ: Cl = +0.23 vs.

Core Modifications: ’s thieno[2,3-d]pyrimidine core introduces a sulfur atom in the fused ring, altering electron distribution and possibly improving π-π stacking with aromatic residues in biological targets .

Functional Group Replacements: replaces the sulfanyl bridge with an amino group, which may facilitate stronger hydrogen bonding but reduce thiol-mediated redox interactions .

Implications for Drug Design

Structural variations among analogs highlight critical design considerations:

  • Lipophilicity: Diethylamino groups () may improve membrane permeability but increase CYP450 metabolism risk.
  • Halogen Effects : Fluorine’s electronegativity enhances binding affinity in kinase inhibitors, while chlorine () may improve potency in antimicrobial agents .
  • Core Rigidity: The cyclopenta[d]pyrimidinone scaffold offers superior conformational control compared to dihydropyrimidinones (), favoring target specificity .

Biological Activity

The compound N-(2,4-difluorophenyl)-2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes:

  • A difluorophenyl group : Enhances lipophilicity and may influence binding affinity.
  • A cyclopenta[d]pyrimidine core : Known for its biological activity in various medicinal chemistry applications.
  • A dimethylamino propyl side chain : Potentially increases interaction with biological targets.

Structural Formula

\text{N 2 4 difluorophenyl 2 1 3 dimethylamino propyl 2 oxo 1H 2H 5H 6H 7H cyclopenta d pyrimidin 4 yl}sulfanyl)acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates several potential mechanisms:

  • Inhibition of Protein Kinases : The compound may act as an inhibitor of various protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Activity : Preliminary data indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

Efficacy in Research Studies

Several studies have investigated the efficacy of this compound:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell Line/ModelObserved EffectMechanism
A549 (lung cancer)Significant cytotoxicityApoptosis induction
HeLa (cervical cancer)Inhibition of cell growthProtein kinase inhibition
Staphylococcus aureusAntimicrobial effectsDisruption of cell wall synthesis

Case Studies

  • Case Study on Lung Cancer (A549 Model) :
    • In a controlled experiment, the compound was administered to A549 lung cancer cells. Results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity at low concentrations. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
  • Case Study on Cervical Cancer (HeLa Model) :
    • HeLa cells treated with varying concentrations exhibited reduced proliferation rates. The study highlighted the role of the compound in inhibiting key signaling pathways associated with cancer cell survival.
  • Antimicrobial Activity :
    • The compound was tested against Staphylococcus aureus and demonstrated significant antibacterial activity. The mechanism was proposed to involve interference with bacterial protein synthesis and cell wall integrity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.